6-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
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Overview
Description
6-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a chemical compound that belongs to the class of boronic esters. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the chloro and dioxaborolan groups in the isoquinoline structure makes this compound highly versatile for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the borylation of a suitable isoquinoline precursor. One common method is the palladium-catalyzed borylation of 6-chloroisoquinoline using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: 6-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.
Reduction: 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.
Substitution: 6-Amino-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.
Scientific Research Applications
6-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
6-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry for the development of novel therapeutic agents .
Properties
Molecular Formula |
C15H17BClNO2 |
---|---|
Molecular Weight |
289.6 g/mol |
IUPAC Name |
6-chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)13-8-11(17)7-10-5-6-18-9-12(10)13/h5-9H,1-4H3 |
InChI Key |
IXPVCIGZHXCRJF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NC=C3)Cl |
Origin of Product |
United States |
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